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Compound of Interest

Compound Name: (S)-1-(4-Fluorophenyl)ethanol

Cat. No.: B012008 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of (S)-1-(4-
Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties,

synthesis, and analysis of (S)-1-(4-Fluorophenyl)ethanol, a key chiral intermediate in the

development of pharmaceuticals and fine chemicals.[1] Its utility as a chiral synthon makes a

thorough understanding of its characteristics essential for its effective application in organic

synthesis.

Core Physicochemical Data
The fundamental physicochemical properties of (S)-1-(4-Fluorophenyl)ethanol are

summarized below. These values are critical for its handling, reaction setup, and purification.
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Property Value Reference

CAS Number 101219-73-2 [2][3]

Molecular Formula C₈H₉FO [2][4]

Molecular Weight 140.15 g/mol [2][4]

Appearance Clear colorless liquid [2]

Boiling Point
216.2 °C at 760 mmHg90-92

°C at 7 mmHg
[2][5]

Density 1.111 g/mL at 25 °C [2][6]

Refractive Index n20/D 1.502 [2][6]

Specific Optical Rotation

[α]20/D -49.0° (c=1 in

Chloroform)[α]D 25 = -46.3

(c=1.00 in CHCl₃)

[2][6][7]

pKa 14.36 ± 0.20 (Predicted) [5]

Flash Point 90.6 °C [2]

Solubility

Soluble in organic solvents

such as chloroform and

ethanol. Limited solubility in

water.

[2][3]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (S)-1-
(4-Fluorophenyl)ethanol.
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Technique Key Features

¹H NMR

The proton NMR spectrum provides distinct

signals for the methyl, methine, and aromatic

protons.[8]

¹³C NMR

The carbon NMR spectrum shows characteristic

peaks for the different carbon environments

within the molecule.[7][9]

IR Spectroscopy

The infrared spectrum displays a broad

absorption band characteristic of the O-H

stretching of the alcohol group.[9]

Mass Spectrometry
Mass spectral data confirms the molecular

weight of the compound.[10]

Experimental Protocols
Detailed methodologies for the synthesis and chiral analysis of (S)-1-(4-Fluorophenyl)ethanol
are outlined below.

Asymmetric Synthesis via Biocatalytic Reduction
This protocol describes the enantioselective synthesis of (S)-1-(4-Fluorophenyl)ethanol from

4'-fluoroacetophenone using a biocatalyst, a method known for its high enantioselectivity and

environmentally friendly conditions.[11]

1. Catalyst Preparation:

A culture of a suitable microorganism (e.g., a specific yeast or bacterial strain known for anti-

Prelog stereospecific carbonyl reduction) is grown in an appropriate sterile medium.[12]

Cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate

buffer).

2. Biotransformation:

The harvested cells are re-suspended in a buffer.
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The substrate, 4'-fluoroacetophenone, is added to the cell suspension. A co-substrate, such

as glucose, is often included for cofactor regeneration (NADH/NADPH).

The reaction mixture is incubated under controlled temperature and agitation for a specified

period (e.g., 24-48 hours). Reaction progress is monitored by TLC or GC.

3. Extraction and Purification:

Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated under reduced pressure.

The crude product is purified by silica gel column chromatography to yield pure (S)-1-(4-
Fluorophenyl)ethanol.

Workflow for Biocatalytic Synthesis
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Biocatalytic synthesis workflow.

Chiral Purity Analysis by HPLC
The enantiomeric excess (e.e.) of the synthesized alcohol is a critical quality parameter. Chiral

High-Performance Liquid Chromatography (HPLC) is a standard method for this determination.

[13][14]
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1. System and Column:

HPLC System: A standard HPLC system equipped with a UV detector.

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective.

For example, a column with a cellulose or amylose derivative like Chiralcel® OD-H.[13]

2. Mobile Phase Preparation:

A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an

alcohol modifier, such as isopropanol (e.g., 90:10 v/v).[13]

All solvents must be HPLC grade, filtered, and degassed before use.

3. Sample Preparation and Analysis:

Prepare a dilute solution of the (S)-1-(4-Fluorophenyl)ethanol sample in the mobile phase

(e.g., 0.1 mg/mL).

Filter the sample through a 0.45 µm syringe filter.

Equilibrate the column with the mobile phase until a stable baseline is achieved.

Inject the sample and record the chromatogram. The two enantiomers will appear as

separate peaks.

4. Data Interpretation:

The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R)

enantiomers using the formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
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Workflow for Chiral HPLC Analysis
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Chiral purity analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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